molecular formula C8H16ClNO2S B3000505 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 1909316-14-8

3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No. B3000505
CAS RN: 1909316-14-8
M. Wt: 225.73
InChI Key: QRAFSIOERDFQJI-UHFFFAOYSA-N
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Description

“3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1909316-14-8 . It has a molecular weight of 225.74 and is used in scientific research due to its unique properties. It is particularly suitable for various applications, including drug development and catalysis.


Molecular Structure Analysis

The IUPAC name of this compound is 3-cyclobutylthiomorpholine 1,1-dioxide hydrochloride . The InChI code is 1S/C8H15NO2S.ClH/c10-12(11)5-4-9-8(6-12)7-2-1-3-7;/h7-9H,1-6H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure :The synthesis of thiomorpholin-3-one derivatives, including 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, involves [3 + 3]-cycloadditions of α-chlorohydroxamates and 1,4-dithiane-2,5-diol, providing a direct and practical method under mild conditions with moderate to good yield and wide functional group tolerance (He et al., 2019). Additionally, the preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry has been discussed, highlighting the importance of thiomorpholine and thiomorpholine 1,1-dioxide in this domain (Walker & Rogier, 2013).

Structural Insights and Stereochemistry :The structures of N-aryl-substituted thiomorpholine-3,5-diones have been established through X-ray crystallography, with stable diastereomers detected for certain derivatives. The study also delves into the dynamic stereochemistry of these compounds, utilizing variable-temperature 1H NMR and quantum chemical calculations to propose mechanisms for diastereomers interconversion (Szawkało et al., 2015).

Chemical Reactivity and Molecular Structure :The molecular structure and reactivity of 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride and its derivatives have been a subject of extensive research. Studies have investigated the reactivity of related compounds with various agents, revealing insights into molecular rearrangements and the formation of new derivatives with different functional groups (Klásek et al., 2020).

Applications in Medicinal Chemistry and Other Domains :The importance of thiomorpholine derivatives in medicinal chemistry is evident, with applications ranging from the synthesis of inhibitors and anti-inflammatory agents to the exploration of novel building blocks for drug design (Šmelcerović et al., 2013). The potential for these compounds to contribute significantly to various pharmacological applications, including antimicrobial activity, has been highlighted in several studies (Yancheva et al., 2012).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-cyclobutyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-4-9-8(6-12)7-2-1-3-7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAFSIOERDFQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CS(=O)(=O)CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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